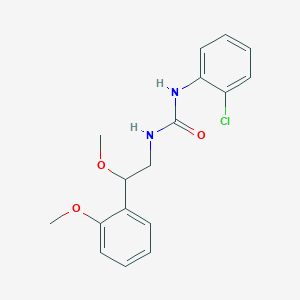![molecular formula C11H20N2O B3010555 N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine CAS No. 1118787-09-9](/img/structure/B3010555.png)
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of hydroxylamine and has a bicyclic structure with a nitrogen atom in the ring. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Asymmetric Synthesis
- Asymmetric synthesis using the related scaffolds of 8-azabicyclo[3.2.1]octane has been explored, demonstrating applications in creating specific alkaloids like pseudococaine (Brock et al., 2012).
Catalysis in Alcohol Oxidation
- The compound has been studied for its potential as a catalyst in the oxidation of alcohols, using molecular oxygen in ambient air and copper cocatalysts at room temperature (Toda et al., 2023).
Molecular Structure Analysis
- Research on the synthesis and molecular structure of related bicyclic compounds, which can be applied in studying and designing new molecular structures (Moriguchi et al., 2014).
Cyclization and Ring Openings
- The compound and its derivatives have been utilized in studying cyclization reactions and ring-opening mechanisms, which are critical in synthetic organic chemistry (Armstrong & Ferguson, 2012).
Nematicidal Activity
- Some derivatives of the compound have been investigated for their nematicidal activity, suggesting potential applications in pest control (Xu et al., 2021).
properties
IUPAC Name |
N-(3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMWBABTWDQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2CCC(C1)C2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)
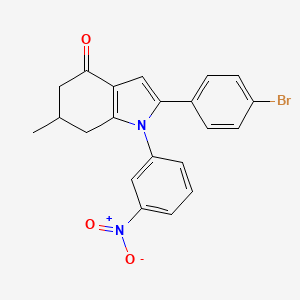
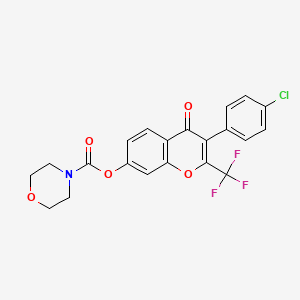
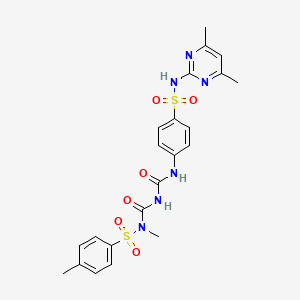
![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/no-structure.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)
![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)
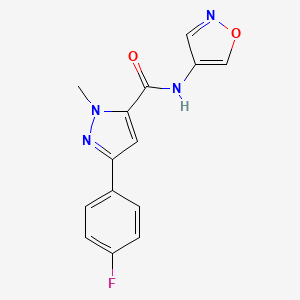
![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)
![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)

